
S,S'-1,2-Ethanediylbis-L-cysteine
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Overview
Description
S,S’-1,2-Ethanediylbis-L-cysteine: is a chemical compound with the molecular formula C8H16N2O4S2 It is a derivative of L-cysteine, an amino acid that contains a thiol group This compound is characterized by the presence of two L-cysteine molecules linked by an ethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S’-1,2-Ethanediylbis-L-cysteine typically involves the reaction of L-cysteine with ethylene dibromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of a thiolate intermediate, which then reacts with ethylene dibromide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of S,S’-1,2-Ethanediylbis-L-cysteine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S,S’-1,2-Ethanediylbis-L-cysteine can undergo oxidation reactions, leading to the formation of disulfide bonds. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can also undergo reduction reactions, where the disulfide bonds are cleaved to form thiol groups. Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: S,S’-1,2-Ethanediylbis-L-cysteine can participate in substitution reactions, where the thiol groups are replaced by other functional groups. This can be achieved using alkylating agents or acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and atmospheric oxygen.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, and sodium borohydride.
Substitution: Alkylating agents (e.g., methyl iodide) and acylating agents (e.g., acetic anhydride).
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Formation of thiol groups.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: S,S’-1,2-Ethanediylbis-L-cysteine is used as a building block in the synthesis of more complex molecules. Its thiol groups make it a valuable reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: In biological research, S,S’-1,2-Ethanediylbis-L-cysteine is used to study protein folding and stability. The compound’s ability to form disulfide bonds is crucial in understanding the role of these bonds in protein structure and function.
Medicine: The compound has potential applications in drug development, particularly in the design of drugs that target thiol-containing enzymes. Its ability to modulate redox states makes it a candidate for therapeutic interventions in oxidative stress-related diseases.
Industry: In the industrial sector, S,S’-1,2-Ethanediylbis-L-cysteine is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of S,S’-1,2-Ethanediylbis-L-cysteine involves its thiol groups, which can undergo redox reactions. These reactions are crucial in modulating the redox state of biological systems. The compound can interact with thiol-containing enzymes, affecting their activity and function. Additionally, the formation of disulfide bonds can influence protein folding and stability, impacting various cellular processes.
Comparison with Similar Compounds
L-Cysteine: A naturally occurring amino acid with a single thiol group.
N-Acetyl-L-cysteine: A derivative of L-cysteine with an acetyl group attached to the amino group.
Glutathione: A tripeptide containing a thiol group, involved in cellular redox regulation.
Uniqueness: S,S’-1,2-Ethanediylbis-L-cysteine is unique due to the presence of two L-cysteine molecules linked by an ethylene bridge. This structure allows it to form disulfide bonds more readily than L-cysteine or its derivatives. Its ability to modulate redox states and interact with thiol-containing enzymes makes it a valuable compound in various scientific and industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing S,S'-1,2-Ethanediylbis-L-cysteine with high purity?
Methodological Answer: Synthesis of cysteine derivatives typically involves protecting thiol groups to prevent oxidation. For This compound, a common approach includes:
- Step 1 : React L-cysteine with a protecting agent (e.g., acetic anhydride) to acetylate the amino group, ensuring stability during subsequent reactions .
- Step 2 : Use a bifunctional linker like 1,2-dibromoethane to bridge two cysteine molecules via nucleophilic substitution. Optimize molar ratios (e.g., 1:2 cysteine-to-linker ratio) and reaction time (12–24 hours at 25–40°C) to maximize yield .
- Step 3 : Purify via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm purity using LC-MS (>95% purity threshold) .
Safety Note : Handle thiol-reactive intermediates under inert gas (N₂/Ar) to prevent oxidation .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Stability assays should include:
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 220–280 nm) or HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. For aqueous solutions, assess stability at 4°C, 25°C, and 40°C over 1–4 weeks .
- Oxidative Stability : Test resistance to H₂O₂ (0.1–1 mM) or ambient oxygen. Thiol-specific probes (e.g., Ellman’s reagent) quantify free sulfhydryl groups .
Key Finding : Cysteine derivatives generally degrade faster at acidic pH (<4) due to thiol protonation, increasing oxidation susceptibility .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound in cellular models be resolved?
Methodological Answer: Contradictions often arise from:
- Variable Cell Culture Conditions : Standardize media (e.g., cysteine-free RPMI), serum concentration (5–10% FBS), and oxygen levels (normoxia vs. hypoxia) .
- Dosage and Exposure Time : Perform dose-response curves (1–100 µM) and time-course assays (6–48 hours) to identify threshold effects .
- Mechanistic Validation : Use siRNA or CRISPR to knock down target pathways (e.g., H₂S synthesis enzymes) and confirm compound specificity .
Example : In a 2025 study, inconsistent proliferative effects were resolved by controlling intracellular glutathione levels, which modulate thiol-disulfide equilibria .
Q. What advanced analytical techniques are recommended for detecting this compound in complex biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites. Quantify via multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in D₂O with 1D/2D experiments (e.g., COSY, HSQC) to resolve stereochemistry and confirm disulfide bond integrity .
- Isotope-Labeling : Synthesize deuterated analogs (e.g., This compound-d₄) as internal standards for absolute quantification .
Data Validation : Cross-validate results with orthogonal methods (e.g., fluorescence derivatization with monobromobimane) .
Q. How can researchers design experiments to investigate the ecological impact of this compound in soil systems?
Methodological Answer:
- Soil Mobility Assays : Use column chromatography with soil samples (sandy loam, clay) to measure leaching potential. Analyze eluates via ICP-MS for sulfur content .
- Microbial Degradation : Incubate compound with soil microbiota (28°C, 60% moisture) and track degradation via ¹⁴C-labeled analogs or qPCR for sulfur-metabolizing genes .
- Ecotoxicology : Test acute toxicity in Eisenia fetida (earthworms) using OECD Guideline 222. Measure LC₅₀ values and bioaccumulation factors (BCF) .
Critical Parameter : Soil organic carbon content (SOC) significantly affects adsorption capacity; higher SOC reduces mobility .
Q. What strategies mitigate data inconsistencies in this compound redox studies?
Methodological Answer:
- Redox Buffering : Use systems like glutathione/glutathione disulfide (GSH/GSSG) to maintain defined redox potentials during experiments .
- Real-Time Monitoring : Employ electrochemical sensors (e.g., Au microelectrodes) to track thiol oxidation kinetics in situ .
- Proteomic Cross-Check : Identify off-target protein adducts via immunoprecipitation and MALDI-TOF to rule out nonspecific interactions .
Case Study : A 2024 study resolved conflicting results by correlating compound reactivity with cellular thioredoxin reductase activity .
Properties
CAS No. |
14344-49-1 |
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Molecular Formula |
C8H16N2O4S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanylethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)3-15-1-2-16-4-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) |
InChI Key |
MJARHCRAWLXDKO-UHFFFAOYSA-N |
SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
Synonyms |
2-amino-3-[2-(2-amino-2-carboxy-ethyl)sulfanylethylsulfanyl]propanoic acid |
Origin of Product |
United States |
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